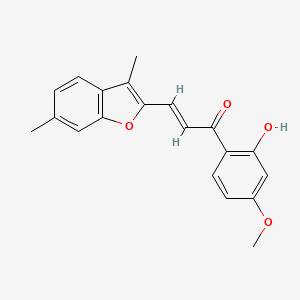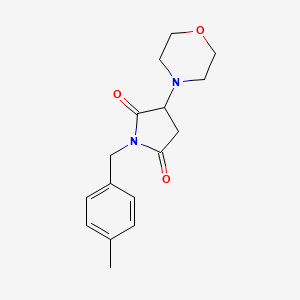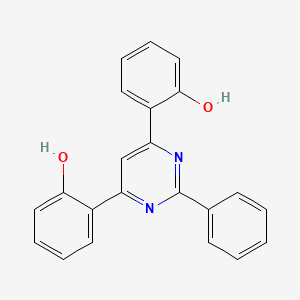
3-(3,6-dimethyl-1-benzofuran-2-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,6-dimethyl-1-benzofuran-2-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one is a synthetic compound that has been of great interest to scientists due to its potential applications in various fields. This compound is also known as chalcone and is a member of the flavonoid family. It has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. In
Mécanisme D'action
The mechanism of action of 3-(3,6-dimethyl-1-benzofuran-2-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(3,6-dimethyl-1-benzofuran-2-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it could be a potential anticancer agent. It has also been found to have antimicrobial properties, which could be useful in the treatment of infectious diseases. In addition, it has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3,6-dimethyl-1-benzofuran-2-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which could make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on 3-(3,6-dimethyl-1-benzofuran-2-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of its potential as a therapeutic agent for various diseases. Furthermore, the development of novel derivatives of this compound could lead to the discovery of more potent and selective biological activities.
Méthodes De Synthèse
The synthesis of 3-(3,6-dimethyl-1-benzofuran-2-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-hydroxy-4-methoxyacetophenone with 3,6-dimethyl-2-benzofuran carboxaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
3-(3,6-dimethyl-1-benzofuran-2-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one has been extensively studied for its various biological activities. It has been found to possess potent antioxidant properties, which make it a promising candidate for the prevention and treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. It has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as arthritis and asthma.
Propriétés
IUPAC Name |
(E)-3-(3,6-dimethyl-1-benzofuran-2-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12-4-6-15-13(2)19(24-20(15)10-12)9-8-17(21)16-7-5-14(23-3)11-18(16)22/h4-11,22H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBCCHFCJFFQPW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C=CC(=O)C3=C(C=C(C=C3)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=C(O2)/C=C/C(=O)C3=C(C=C(C=C3)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,6-dimethylbenzofuran-2-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(hydroxymethyl)-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5292450.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5292464.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)

![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)

![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)

![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)
![6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5292515.png)
![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)
![{3-isobutyl-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5292545.png)